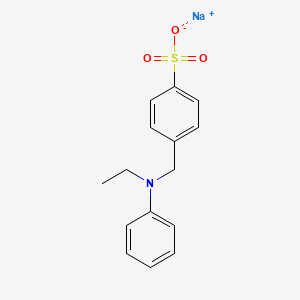
Sodium 4-((ethylanilino)methyl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-((ethylanilino)methyl)benzenesulphonate is an organic compound with the molecular formula C15H18NNaO3S. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in detergents and other cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((ethylanilino)methyl)benzenesulphonate typically involves the reaction of 4-((ethylanilino)methyl)benzenesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the sulfonic acid with sodium hydroxide. The reaction conditions usually involve maintaining a temperature of around 25°C to 30°C and a pH of 7 to 8.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((ethylanilino)methyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Sodium 4-((ethylanilino)methyl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of Sodium 4-((ethylanilino)methyl)benzenesulphonate involves its ability to reduce surface tension, making it an effective surfactant. It interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This property is exploited in various applications, including drug delivery and membrane protein studies.
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfonate: Similar in structure but lacks the ethylanilino group.
Sodium dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.
Sodium toluenesulfonate: Similar sulfonate group but with a toluene moiety.
Uniqueness
Sodium 4-((ethylanilino)methyl)benzenesulphonate is unique due to the presence of the ethylanilino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins.
Properties
CAS No. |
84712-71-0 |
|---|---|
Molecular Formula |
C15H16NNaO3S |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
sodium;4-[(N-ethylanilino)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H17NO3S.Na/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
SVMHSMPLTMQVSI-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


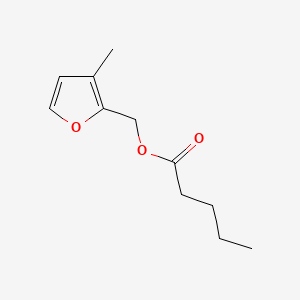


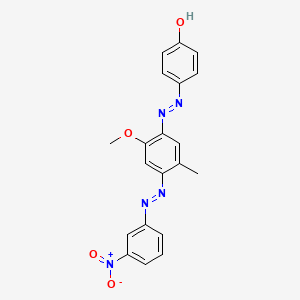

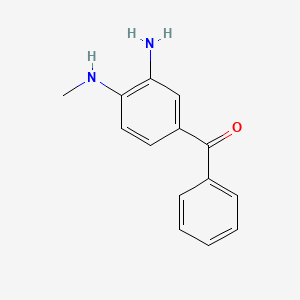

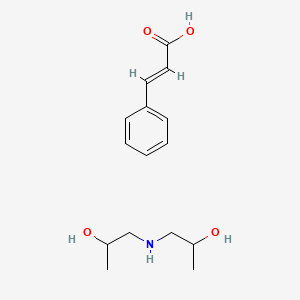
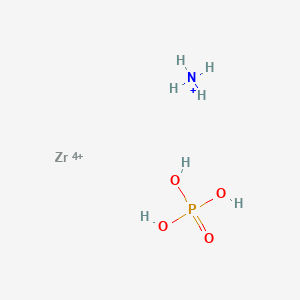

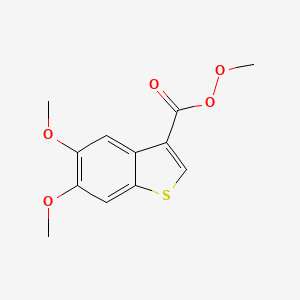
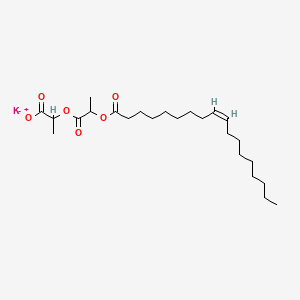
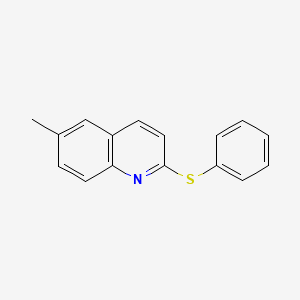
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
